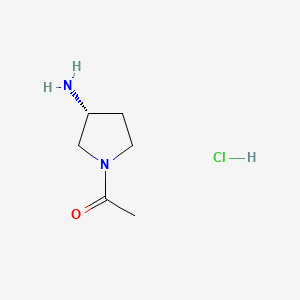

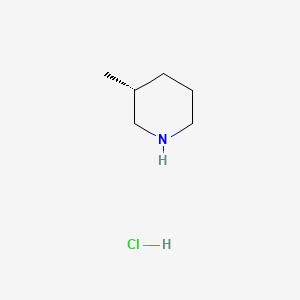

(R)-3-Methylpiperidine hydrochloride

Descripción general

Descripción

Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common substances .Aplicaciones Científicas De Investigación

Synthesis Techniques : Jiang Jie-yin (2015) detailed a synthesis method for (R)-3-aminopiperidine dihydrochloride, starting from Ethyl nipecotate, involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).

Molecular Structure Studies : Dega-Szafran et al. (2006) investigated the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing details about its molecular structure, hydrogen bonding, and crystallography (Dega-Szafran et al., 2006).

Pharmacology : Vanover et al. (2006) explored the pharmacological properties of a compound involving 1-methylpiperidin-4-yl in its structure, focusing on its activity as a 5-HT2A receptor inverse agonist, indicating potential applications in psychiatric medication (Vanover et al., 2006).

Mannich Bases Research : F. C. Sun (1962) conducted a study on Mannich bases derived from 3-methylpiperidine, which involves condensing it with different ketones, highlighting its applications in organic chemistry and potentially in drug synthesis (F. C. Sun, 1962).

NMR Studies : Dega-Szafran et al. (2006) performed an NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives, providing insights into their molecular conformations and chemical shifts, crucial for understanding molecular interactions and structure (Dega-Szafran et al., 2006).

Total Synthesis Applications : Brosius et al. (1999) reported on the total synthesis of aloperine using a compound starting from 3-hydroxypiperidine hydrochloride, demonstrating its utility in complex organic syntheses (Brosius et al., 1999).

PET Imaging Studies : Nagatsuka et al. (2001) utilized N-[11C]methylpiperidin-4-yl acetate in positron emission tomography (PET) for measuring cerebral acetylcholinesterase activity, indicating its application in neuroimaging and brain research (Nagatsuka et al., 2001).

Enantiomeric Enrichment : Navratilova and Potáček (2001) explored the crystallization-based enantiomeric enrichment of a derivative of 1-methylpiperidine, showing its relevance in stereoselective synthesis and pharmaceuticals (Navratilova & Potáček, 2001).

Neurotropic Properties : Kurbat et al. (1992) investigated the local anesthetic, antinociceptive, and antihypoxic properties of 1-methylpiperidine derivatives, indicating its potential applications in developing new therapeutic agents (Kurbat et al., 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJAKMCTWBGMNQ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741850 | |

| Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methylpiperidine hydrochloride | |

CAS RN |

223792-48-1 | |

| Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.